Homofenazine is derived from phenothiazine, a class of compounds that includes several antipsychotic medications. The classification of Homofenazine falls under the category of antipsychotic agents, which are utilized to manage symptoms of schizophrenia and other mental health disorders. Its mechanism of action involves the modulation of neurotransmitter systems, particularly dopamine pathways in the brain.
The synthesis of Homofenazine typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) are critical for optimizing yield and ensuring the desired chemical structure is achieved.
Homofenazine has a complex molecular structure characterized by its phenothiazine core. The general formula can be represented as .
Key structural features include:
Data from spectral analysis (NMR, IR) can provide insights into the functional groups present and confirm the molecular structure.
Homofenazine can undergo several chemical reactions that are pertinent to its functionality:
Each reaction's conditions (temperature, catalysts) play a crucial role in determining the outcome and efficiency.
The mechanism of action for Homofenazine primarily involves antagonism at dopamine D2 receptors in the central nervous system. This action reduces dopaminergic activity, which is beneficial in treating psychotic symptoms.
Data from pharmacological studies indicate:
Homofenazine possesses distinct physical and chemical properties:
Relevant analyses such as thermal stability tests and solubility assessments are essential for determining formulation suitability in pharmaceutical applications.
Homofenazine has several applications in scientific research:
The development of phenothiazine antipsychotics marked a revolutionary advancement in mid-20th century psychiatry. The prototypical phenothiazine, chlorpromazine, introduced in the early 1950s, demonstrated unprecedented efficacy in managing psychotic symptoms and became the structural template for subsequent derivatives. Pharmaceutical chemists systematically modified the phenothiazine scaffold at three critical positions: the ring substituent at carbon-2, the side chain at nitrogen-10, and the terminal amine moiety. These modifications generated distinct subclasses:
Homofenazine emerged during this era of intensive structural exploration as a piperazine-analog derivative incorporating a unique seven-membered diazepane ring system. Its development reflected the industry-wide effort to enhance receptor binding affinity while managing adverse effect profiles through strategic molecular modifications. The trifluoromethyl substitution at position-2 represented a deliberate strategy to increase lipophilicity and potentially enhance dopamine receptor affinity, aligning with structure-activity relationship observations that electron-withdrawing groups at this position increased antipsychotic potency [1] [7].
Homofenazine (IUPAC name: Hexahydro-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1H-1,4-diazepine-1-ethanol) belongs to the trifluoromethylated phenothiazine subclass, characterized by the presence of a -CF₃ group at the 2-position of the phenothiazine ring system. Its molecular formula is C₂₃H₂₈F₃N₃OS, corresponding to a molecular weight of 451.55 g/mol [1] [3] [6].
Table 1: Structural Components of Homofenazine
Structural Region | Chemical Feature | Role in Pharmacological Activity |
---|---|---|
Phenothiazine Core | Tricyclic ring system | Essential for dopamine receptor interaction |
Position-2 Substituent | Trifluoromethyl (-CF₃) group | Enhances lipophilicity and receptor binding affinity |
N-10 Side Chain | Three-carbon propyl linker | Connects core to terminal amine |
Terminal Amine | 1-(2-Hydroxyethyl)-1,4-diazepane | Unique 7-membered ring; influences pharmacokinetics |
The molecular architecture features three distinctive components:
Table 2: Physicochemical Properties of Homofenazine and Derivatives
Property | Homofenazine (Base) | Dihydrochloride Salt | Difumarate Salt |
---|---|---|---|
Chemical Formula | C₂₃H₂₈F₃N₃OS | C₂₃H₂₈F₃N₃OS·2HCl | C₂₃H₂₈F₃N₃OS·2C₄H₄O₄ |
Molecular Weight | 451.55 g/mol | 524.47 g/mol | 683.69 g/mol |
Physical State | Not specified | Crystalline solid | Crystalline solid |
Melting Point | Not available | Not available | 148°C |
Boiling Point | 230-240°C (at 1 mmHg) | Not available | Not available |
Elemental Composition | C 61.18%, H 6.25%, F 12.62%, N 9.31%, O 3.54%, S 7.10% | C 52.67%, H 5.77%, F 10.87%, N 8.01%, O 3.05%, S 6.11%, Cl 13.52% | C 54.46%, H 5.31%, F 8.34%, N 6.15%, O 21.06%, S 4.69% |
The compound typically formed pharmaceutically acceptable salts, including:
The combination of the trifluoromethyl group and extended diazepane ring represents a distinctive structural approach within the phenothiazine class, potentially conferring unique receptor interaction patterns compared to simpler piperazine derivatives.
The developmental trajectory of homofenazine exemplifies the intense pharmaceutical innovation in psychopharmacology during the post-chlorpromazine era. The compound was first synthesized in 1962 through the research efforts of Wilhelm Schuler and colleagues at the German chemical company Degussa (Deutsche Gold- und Silber-Scheideanstalt) [1] [6]. This work culminated in the granting of United States Patent 3,040,043 on June 19, 1962, protecting the compound and its synthesis [1].
Table 3: Historical Milestones in Homofenazine Development
Year | Development Milestone | Entity Involved |
---|---|---|
1962 | Synthesis and patent issuance | Degussa (Schuler et al.) |
1966 | Market introduction in Belgium | Not specified |
Pre-1986 | Marketing in Argentina | Oldagen brand |
Pre-1986 | Marketing in Brazil | Pasaden brand |
Late 20th century | Gradual discontinuation | Multiple manufacturers |
Homofenazine was first introduced to the pharmaceutical market in 1966 under the brand name Pasaden in Belgium [1]. Subsequent international distribution included:
Despite its initial market entry, homofenazine underwent quiet discontinuation during the late 20th century [1]. Multiple factors likely contributed to its withdrawal:
The compound never achieved the therapeutic prominence of structurally related agents like fluphenazine (also containing a piperazine moiety and trifluoromethyl group). Unlike fluphenazine, which remains in clinical use, homofenazine transitioned to pharmaceutical obscurity without formal withdrawal announcements or documented safety concerns driving its discontinuation [1] [6]. Its disappearance exemplifies the natural selection process in psychopharmacology, where numerous structurally innovative compounds failed to demonstrate sufficient advantages over existing therapies to maintain commercial viability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: